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Compound of Interest

Compound Name: 4-Methoxybenzylamine

Cat. No.: B045378 Get Quote

An in-depth exploration of the discovery, historical synthesis, and modern applications of p-

methoxybenzylamine, tailored for researchers, scientists, and drug development professionals.

Introduction
p-Methoxybenzylamine (PMBA), also known as 4-methoxybenzylamine or anisylamine, is a

primary amine that has become an indispensable tool in organic synthesis and medicinal

chemistry. Its utility spans from being a crucial intermediate in the synthesis of pharmaceuticals

and agrochemicals to its widespread use as a cleavable protecting group for various functional

groups. This technical guide delves into the historical context of its discovery, details the

evolution of its synthesis, presents its key physicochemical and spectroscopic data, and

illustrates its modern applications, particularly its role as the p-methoxybenzyl (PMB) protecting

group.

Historical Context and Discovery
While a singular, definitive publication marking the "discovery" of p-methoxybenzylamine is not

readily apparent in historical records, its synthesis became feasible following the development

of two pivotal name reactions in the late 19th century: the Hofmann Rearrangement and the

Leuckart Reaction.

The Hofmann Rearrangement, discovered by August Wilhelm von Hofmann in 1881, involves

the conversion of a primary amide into a primary amine with one fewer carbon atom using

bromine or chlorine and a strong base. Given the availability of p-methoxybenzoic acid (anisic
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acid) from natural sources like anise, its conversion to p-methoxybenzamide and subsequent

Hofmann rearrangement would have provided a direct route to p-methoxybenzylamine.

Similarly, the Leuckart Reaction, reported by Rudolf Leuckart in 1885, facilitates the reductive

amination of aldehydes or ketones. The reaction of p-anisaldehyde, a readily available aromatic

aldehyde, with an ammonia source like formamide or ammonium formate, would have been a

logical and early method for the preparation of p-methoxybenzylamine.

These reactions laid the foundational chemical principles that would have enabled the

synthesis and subsequent investigation of p-methoxybenzylamine by organic chemists of that

era.

Physicochemical and Spectroscopic Data
Accurate characterization is crucial for the effective use of any chemical compound. The

following tables summarize the key physical and spectroscopic properties of p-

methoxybenzylamine.

Table 1: Physical Properties of p-Methoxybenzylamine
Property Value Reference(s)

CAS Number 2393-23-9 [1][2][3]

Molecular Formula C₈H₁₁NO [1][2][3]

Molecular Weight 137.18 g/mol [1][2][3]

Appearance
Clear colorless to pale

yellowish liquid
[3]

Boiling Point 236-237 °C [2][3]

Density 1.045-1.055 g/mL at 20 °C [3]

Refractive Index (n₂₀/D) 1.5460 [2][3]

Table 2: Spectroscopic Data of p-Methoxybenzylamine
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Spectroscopy Peak Assignments Reference(s)

¹H NMR

δ (ppm): 7.24 (d, 2H), 6.86 (d,

2H), 3.72 (s, 3H), 3.65 (s, 2H),

1.68 (br s, 2H)

[4]

¹³C NMR
δ (ppm): 158.25, 136.82,

128.56, 113.91, 55.41, 45.60
[4]

Infrared (IR)

Key peaks (cm⁻¹): Aromatic C-

H stretch, N-H stretch, C-N

stretch, C-O stretch

[5]

Synthesis of p-Methoxybenzylamine: From
Historical Methods to Modern Protocols
The synthesis of p-methoxybenzylamine has evolved from classical, often harsh, reaction

conditions to more efficient and milder modern techniques. This section provides detailed

experimental protocols for both historical and contemporary methods.

Historical Synthesis Methods
The two most probable historical routes to p-methoxybenzylamine are the Hofmann

Rearrangement of p-methoxybenzamide and the Leuckart reaction of p-anisaldehyde.

This method involves the degradation of p-methoxybenzamide to p-methoxybenzylamine. The

reaction proceeds through the formation of an isocyanate intermediate, which is then

hydrolyzed.

p-Methoxybenzamide N-Bromo-p-methoxybenzamide[1] -H⁺

[2] +Br⁺

p-Methoxyphenyl isocyanate

Rearrangement
(-Br⁻) Carbamic Acid Intermediate+H₂O p-Methoxybenzylamine-CO₂

Br₂, NaOH H₂O (Hydrolysis)

Click to download full resolution via product page
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Caption: Hofmann Rearrangement pathway for p-methoxybenzylamine.

Experimental Protocol (Classical Hofmann Rearrangement):

Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in

an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold alkali

solution with continuous stirring until the bromine has completely reacted to form a pale

yellow solution of sodium hypobromite.

Amide Addition: To the freshly prepared sodium hypobromite solution, add finely powdered p-

methoxybenzamide in portions with vigorous stirring, ensuring the temperature remains low.

Reaction: After the addition is complete, slowly warm the reaction mixture. The progress of

the reaction can be monitored by the disappearance of the amide.

Work-up: Once the reaction is complete, the mixture is typically subjected to steam

distillation to isolate the volatile p-methoxybenzylamine.

Purification: The distillate is collected, and the p-methoxybenzylamine is extracted with a

suitable organic solvent (e.g., diethyl ether). The organic layer is then dried over an

anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation to

yield the crude product, which can be further purified by vacuum distillation.

This reaction produces p-methoxybenzylamine through the reductive amination of p-

anisaldehyde using ammonium formate or formamide as both the ammonia source and the

reducing agent.

p-Anisaldehyde N-Formyl-p-methoxybenzylamine
(Intermediate)

Reductive Formylation p-MethoxybenzylamineHydrolysis

HCOONH₄ (Ammonium Formate)
Heat Acid Hydrolysis (e.g., HCl)

Click to download full resolution via product page

Caption: Leuckart Reaction pathway for p-methoxybenzylamine synthesis.
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Experimental Protocol (Classical Leuckart Reaction):

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix p-anisaldehyde

with an excess of ammonium formate.

Heating: Heat the mixture in an oil bath. The temperature is typically raised to around 160-

185°C. The reaction is refluxed for several hours.

Hydrolysis: After cooling, the reaction mixture is treated with a strong acid, such as

hydrochloric acid, and heated to hydrolyze the intermediate N-formyl derivative.

Work-up: The solution is then made alkaline with a strong base (e.g., sodium hydroxide) to

liberate the free amine.

Purification: The p-methoxybenzylamine is then extracted with an organic solvent. The

combined organic extracts are washed, dried, and the solvent is evaporated. The resulting

crude product is purified by vacuum distillation.

Modern Synthetic Methods
Modern synthetic chemistry has refined these classical methods to be milder, more efficient,

and have a broader substrate scope. Reductive amination remains a popular choice, often

employing different reducing agents.

This is one of the most common and efficient laboratory-scale methods for preparing p-

methoxybenzylamine.

Experimental Protocol (Modern Reductive Amination):

Imine Formation: Dissolve p-anisaldehyde in a suitable solvent, such as methanol. Add a

source of ammonia, often as a solution in methanol or as ammonium acetate. The mixture is

stirred at room temperature to form the corresponding imine in situ.

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium

borohydride (NaBH₄), in small portions.

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room

temperature and stir for a few hours. The reaction is then quenched by the careful addition of
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water. The methanol is removed under reduced pressure.

Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g.,

dichloromethane or ethyl acetate). The combined organic layers are dried over a drying

agent, filtered, and concentrated to give the crude p-methoxybenzylamine, which is then

purified by vacuum distillation or column chromatography.

Key Applications in Drug Development and Organic
Synthesis
p-Methoxybenzylamine is a valuable building block for a variety of biologically active molecules.

[3] It is a key intermediate in the synthesis of certain pharmaceuticals and agrochemicals.

However, its most prominent role in modern organic synthesis is as a precursor to the p-

methoxybenzyl (PMB) protecting group.

The p-Methoxybenzyl (PMB) Protecting Group
The PMB group is widely used for the protection of alcohols, phenols, amines, and thiols. It is

introduced by reacting the substrate with p-methoxybenzyl chloride or bromide under basic

conditions. The key advantage of the PMB group is its stability to a wide range of reaction

conditions and its selective removal under oxidative or strongly acidic conditions, which are

orthogonal to the cleavage conditions for many other protecting groups.
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Caption: Workflow for the protection and deprotection of an alcohol using the PMB group.

Experimental Protocol (Protection of an Alcohol with PMB):

Setup: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran or

dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base such as

sodium hydride (NaH) at 0 °C.

Alkylation: After stirring for a short period to allow for the formation of the alkoxide, add p-

methoxybenzyl chloride (PMB-Cl) dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting

material is consumed (monitored by thin-layer chromatography).
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Work-up: Carefully quench the reaction with water or a saturated aqueous solution of

ammonium chloride. Extract the product with an organic solvent. The combined organic

layers are washed with brine, dried, and concentrated.

Purification: The crude product is purified by column chromatography on silica gel.

Experimental Protocol (Deprotection of a PMB-Protected Alcohol):

Oxidative Cleavage: Dissolve the PMB-protected alcohol in a solvent system such as

dichloromethane and water. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in

portions. Stir the reaction at room temperature until completion.

Work-up: The reaction mixture is filtered, and the filtrate is washed with a saturated aqueous

solution of sodium bicarbonate and brine. The organic layer is dried and concentrated.

Purification: The crude product is purified by column chromatography to yield the

deprotected alcohol.

Conclusion
From its probable origins in the late 19th century, enabled by the advent of seminal name

reactions, p-methoxybenzylamine has become a cornerstone of modern organic synthesis. Its

journey from a simple aromatic amine to a critical component in the synthesis of complex

molecules and a widely used protecting group highlights the enduring importance of

fundamental chemical discoveries. The continued development of more efficient and

sustainable synthetic routes ensures that p-methoxybenzylamine will remain a vital tool for

chemists in research and industry for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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